Cas no 1806558-02-0 (Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate)

Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate
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- Inchi: 1S/C12H13BrO4/c1-2-17-12(16)10-6-8(3-4-11(10)15)5-9(14)7-13/h3-4,6,15H,2,5,7H2,1H3
- InChI Key: FDGLAJBQEUYZKH-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC(=C(C(=O)OCC)C=1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 280
- XLogP3: 2.7
- Topological Polar Surface Area: 63.6
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003148-250mg |
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate |
1806558-02-0 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015003148-1g |
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate |
1806558-02-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015003148-500mg |
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate |
1806558-02-0 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate
Research Brief on Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate (CAS: 1806558-02-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate (CAS: 1806558-02-0) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound belongs to the class of salicylate derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have explored the synthetic pathways for Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate, with particular emphasis on optimizing yield and purity for large-scale production. One notable approach involves the bromination of ethyl 5-(2-oxopropyl)-2-hydroxybenzoate, followed by purification using column chromatography, achieving a purity of over 98%.
In terms of biological activity, preliminary in vitro studies have demonstrated that Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate exhibits moderate inhibitory effects on certain cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the disruption of cellular redox balance, leading to apoptosis. However, further studies are required to elucidate the precise molecular targets and pathways involved.
Additionally, this compound has shown promise as a precursor in the synthesis of more complex molecules with enhanced bioactivity. For instance, researchers have successfully modified the bromo and oxo functional groups to generate analogs with improved pharmacokinetic properties. These analogs are currently being evaluated in preclinical models for their potential as novel anti-inflammatory agents.
Despite these promising findings, challenges remain in the development of Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate for therapeutic use. Issues such as solubility, stability, and potential toxicity need to be addressed through further structural optimization and formulation studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, Ethyl 5-(3-bromo-2-oxopropyl)-2-hydroxybenzoate represents a valuable scaffold in medicinal chemistry, with significant potential for the development of new therapeutic agents. Continued research into its synthesis, biological activity, and structural derivatives will undoubtedly contribute to advancements in the field of chemical biology and pharmaceutical sciences.
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